(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1-phenyl-3-methyl-1H-pyrazol-5-amine to form an intermediate Schiff base. This intermediate is then cyclized with 2-phenyloxazole-5(4H)-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. Researchers are investigating its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Oxazole derivatives: Compounds with the oxazole ring.
Uniqueness
What sets (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
(4Z)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3/c1-31-22-14-12-18(13-15-22)24-20(17-29(28-24)21-10-6-3-7-11-21)16-23-26(30)32-25(27-23)19-8-4-2-5-9-19/h2-17H,1H3/b23-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWZZYCZIPMGQL-KQWNVCNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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